[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(azetidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c11-4-5-3-10(9-8-5)6-1-7-2-6/h3,6-7,11H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPXRFREZQRQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Opening of Epoxides
Epichlorohydrin reacts with ammonia under basic conditions to form azetidine-3-ol, followed by oxidation to the amine. This method yields 60–70% purity, requiring subsequent chromatographic purification.
Gabriel Synthesis
Phthalimide-protected azetidine-3-yl derivatives are hydrolyzed with hydrazine to free the amine. This approach achieves higher purity (>85%) but involves multi-step isolation.
Table 1: Comparison of Azetidine-3-ylamine Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Epoxide ring-opening | 60–70 | 70–80 | Byproduct formation |
| Gabriel synthesis | 75–85 | 85–90 | Multi-step isolation |
Triazole Formation via CuAAC
The 1,2,3-triazole moiety is constructed using CuAAC, a cornerstone of "click chemistry."
Standard CuAAC Protocol
A terminal alkyne (e.g., propargyl alcohol) reacts with an azide (e.g., azetidine-3-yl azide) in the presence of CuSO₄·5H₂O and sodium ascorbate. Reactions in PEG-H₂O at 25°C yield 80–90% triazole product within 6–8 hours.
Ligand-Accelerated CuAAC
The ligand (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol (MBHTM) reduces catalyst loading (0.5 mol% Cu) and reaction time (2–3 hours) while maintaining >95% yield.
Table 2: Optimization of CuAAC Conditions
| Condition | Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|---|
| Standard CuAAC | 5 mol% Cu | 6–8 | 80–90 |
| MBHTM-accelerated | 0.5 mol% Cu | 2–3 | 95–98 |
Coupling of Azetidine and Triazole Moieties
Post-triazole formation, the azetidine ring is introduced via alkylation or nucleophilic substitution.
Alkylation with Halides
Azetidine-3-yl bromide reacts with the triazole intermediate in DMF at 60°C, using K₂CO₃ as a base. Yields range from 70–85%, with competing N-alkylation requiring careful stoichiometry.
Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of azetidine-3-ol is displaced by the triazole. This method achieves 90% yield but necessitates anhydrous conditions.
Introduction of the Methanol Group
The methanol functionality is introduced via:
Reduction of Esters
Methyl ester intermediates (e.g., methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate) are reduced with LiAlH₄ in THF, yielding the primary alcohol in 85–90% efficiency.
Hydroboration-Oxidation
Propargyl ether derivatives undergo hydroboration with BH₃·THF, followed by H₂O₂/NaOH oxidation. This method is regioselective but requires inert atmospheres.
Purification and Salt Formation
The final compound is often isolated as a hydrochloride salt to enhance stability:
-
Hydrochloride salt : Treatment with HCl gas in Et₂O yields [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride (mp 180–182°C).
-
Dihydrochloride salt : Excess HCl in MeOH produces the dihydrochloride variant, characterized by X-ray crystallography.
Critical Analysis of Methodologies
Yield Optimization : MBHTM-accelerated CuAAC outperforms standard protocols, reducing catalyst load and reaction time.
Regioselectivity : CuAAC exclusively produces 1,4-disubstituted triazoles, avoiding regioisomeric contamination.
Stability Concerns : Azetidine rings are prone to ring-opening under acidic conditions, necessitating pH control during salt formation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine and triazole rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine or triazole rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing triazole rings often exhibit significant antimicrobial properties. The triazole moiety is known for its presence in several FDA-approved drugs and has been linked to diverse biological activities. For instance, studies suggest that derivatives of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol could be effective against various pathogens due to their structural characteristics that facilitate interaction with biological targets .
Drug Discovery
The azetidine and triazole components provide a scaffold for drug design, making this compound a candidate for further pharmacological studies. Computational methods such as quantitative structure–activity relationship (QSAR) analyses have predicted potential biological activities for this compound, suggesting it may interact with specific disease pathways .
Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives of triazole compounds and evaluated their antibacterial activity. The results demonstrated that certain derivatives exhibited significant activity against resistant bacterial strains, underscoring the potential of triazole-containing compounds in developing new antibiotics .
Materials Science
Polymer Development
The hydroxymethyl group in [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol suggests potential applications in materials science. Compounds with both aromatic rings and hydroxyl groups are often utilized as building blocks for polymers or gels with specific properties. This compound could be explored for creating novel materials with tailored mechanical and thermal properties .
Case Study: Material Properties Exploration
Research into the material properties of similar triazole-based compounds has shown promise in developing smart materials that respond to environmental stimuli. Future investigations could focus on the synthesis of copolymers incorporating [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol to enhance functionality and performance.
Biological Research
Biological Interactions and Safety Profiles
Studies on the interaction of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol with various biological systems are crucial for understanding its safety and therapeutic potentials. Interaction studies have focused on determining how this compound affects cellular pathways and its toxicity profile .
Case Study: Interaction Studies
In one study involving similar triazole compounds, researchers assessed the cytotoxicity and pharmacokinetic properties of synthesized derivatives. The findings provided insights into the safety profiles necessary for advancing these compounds toward clinical applications .
Mechanism of Action
The mechanism of action of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine and triazole rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
Azetidine vs. Aromatic Substitutions
- Target Compound : The azetidine group introduces a small, saturated nitrogen ring, enhancing solubility and enabling hydrogen bonding via the secondary amine.
- [1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (): Dichlorophenyl substitution adds steric bulk and electron-withdrawing character, which may stabilize the compound but limit metabolic stability .
Azetidine vs. Piperidine or Diphenylmethyl Substitutions
- {1-[1-(Diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol (): The diphenylmethyl group on azetidine introduces significant hydrophobicity, likely enhancing binding to hydrophobic protein pockets but reducing aqueous solubility .
- {1-[(3R/S)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol (): Replacement of azetidine with piperidine (a six-membered ring) increases conformational flexibility and may alter binding kinetics in enzymatic targets like SARS-CoV-2 NSP3 .
Functional Group Modifications
Hydroxymethyl vs. Methylthio or Ethanone Groups
Solubility and Stability
- Benzyl-1H-1,2,3-triazole-4-yl)methanol (): Exhibits moderate solubility in aqueous HCl, attributed to the benzyl group’s hydrophobicity. The azetidine analog may show improved solubility due to its amine group .
- 4-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]quinoline dihydrochloride (): The quinoline moiety and dihydrochloride salt enhance water solubility, suggesting strategies for optimizing the target compound’s formulation .
Biological Activity
The compound [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Basic Information
- IUPAC Name : [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- CAS Number : 2172548-13-7
- Molecular Formula : CHNO
- Molecular Weight : 166.18 g/mol
- Appearance : Powder
- Purity : 95%
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol. Research indicates that compounds with similar triazole structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial efficacy of several triazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol demonstrated Minimum Inhibitory Concentration (MIC) values in the low micromolar range, suggesting potent antibacterial properties .
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 44 | S. aureus |
| Compound B | 180 | B. subtilis |
| Compound C | 710 | E. coli |
Antifungal Activity
Triazole derivatives are also known for their antifungal properties. The compound has shown potential against fungal strains in preliminary assays, indicating a promising avenue for further research in antifungal therapy.
The biological activity of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol is hypothesized to involve:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for bacterial cell wall synthesis.
- DNA Interaction : Similar compounds have been shown to interact with DNA and RNA synthesis pathways.
- Targeting Specific Pathways : The azetidine ring may enhance the binding affinity to specific biological targets.
Q & A
Q. What are the optimal synthetic routes for [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol, and how do reaction conditions influence yield and purity?
The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Key steps include:
- Azide Precursor Preparation : Reacting 3-azidoazetidine derivatives with propargyl alcohol under controlled conditions.
- Click Reaction : Cu(I) catalysts (e.g., Cu(OAc)₂) in polar solvents (e.g., THF/H₂O) at 25–60°C for 6–24 hours. Optimizing catalyst loading (5–10 mol%) and solvent ratios minimizes byproducts like triazole regioisomers .
- Purification : Column chromatography or recrystallization to isolate the product. Yield improvements (>70%) are achieved by inert atmospheres (N₂/Ar) to prevent copper oxidation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies triazole (δ 7.5–8.2 ppm) and azetidine (δ 3.0–4.5 ppm) protons. Methanol’s hydroxyl proton (δ 1.5–2.5 ppm) may require deuterated DMSO for clarity .
- IR Spectroscopy : Stretching frequencies for -OH (3200–3600 cm⁻¹), triazole C=N (1600–1650 cm⁻¹), and azetidine C-N (1200–1250 cm⁻¹) confirm functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Azetidine Modifications : Introducing electron-withdrawing groups (e.g., fluorine) or bulky substituents improves metabolic stability by reducing CYP450 oxidation .
- Triazole Functionalization : Phosphonate or PEG-ylated derivatives enhance solubility and tissue penetration .
- In Silico Predictions : Tools like SwissADME predict logP values and efflux ratios to guide modifications for blood-brain barrier permeability .
Q. What experimental strategies resolve contradictions in biological activity data across assays?
- Dose-Response Reproducibility : Conduct MIC (Minimum Inhibitory Concentration) assays in triplicate against Mycobacterium tuberculosis (H37Rv strain) to confirm antimicrobial activity .
- Assay-Specific Optimization : Adjust pH (e.g., 7.4 for mammalian cell viability vs. 5.5 for fungal assays) to account for ionization effects on activity .
- Counter-Screening : Test against non-target enzymes (e.g., human kinases) to rule off-target effects .
Q. How can crystallographic data refine the compound’s 3D structure, and what challenges arise?
- SHELX Refinement : Use SHELXL for high-resolution (<1.0 Å) X-ray data to model hydrogen bonding (e.g., methanol -OH to triazole N) and torsional angles. Twinned data require HKLF5 corrections .
- Challenges : Azetidine ring puckering and triazole planarity may introduce disorder; iterative refinement with restraints (DFIX, FLAT) improves accuracy .
Q. What computational approaches predict target binding modes for this compound?
- Molecular Docking : AutoDock Vina or Glide models interactions with bacterial enoyl-ACP reductase (FabI), highlighting hydrogen bonds between triazole and Arg144 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
